molecular formula C8H10FN B1304794 3-Fluoro-4-methylbenzylamine CAS No. 261951-67-1

3-Fluoro-4-methylbenzylamine

Cat. No. B1304794
CAS RN: 261951-67-1
M. Wt: 139.17 g/mol
InChI Key: XCAJNBJDLZPHNB-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylbenzylamine is a compound that has not been directly studied in the provided papers. However, related compounds such as 4-[(18)F]fluorobenzylamine and its derivatives have been synthesized and applied in various research contexts, particularly in the development of PET radiotracers and neuroimaging agents . These compounds are valuable in medical imaging due to their ability to label peptides, proteins, and other molecules with radioactive fluorine-18, which is used in positron emission tomography (PET) scans to visualize and measure changes in metabolic processes.

Synthesis Analysis

The synthesis of 4-[(18)F]fluorobenzylamine involves the reduction of 4-[(18)F]fluorobenzonitrile using transition metal-assisted sodium borohydride or borohydride exchange resin (BER), which has been adapted for automated synthesis . This method provides a high radiochemical yield and purity, making it suitable for the preparation of various fluorine-18 labeled compounds. A similar approach is used for the synthesis of 3-amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, where p-[18F]fluorobenzyl iodide is incorporated into the DASB precursor .

Molecular Structure Analysis

The molecular structure of related fluorobenzylamine compounds has been studied using spectroscopic methods. For instance, the rotational spectrum of 2-fluorobenzylamine has been analyzed to understand the effects of fluorine substitution on the molecule's flexibility and tunneling pathways . This analysis provides insights into the conformational dynamics of the molecule, which can be crucial for understanding its reactivity and interactions with biological targets.

Chemical Reactions Analysis

Fluorobenzylamine derivatives participate in various chemical reactions, such as the reaction with cysteine-containing tripeptide glutathione, demonstrating the feasibility of using these compounds as prosthetic groups for peptide and protein labeling . Additionally, the reaction of benzylamine with 5-hydroxyindoles in the presence of potassium hexacyanoferrate(III) and dimethyl sulphoxide has been developed as a spectrofluorimetric method for the determination of 5-hydroxyindoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorobenzylamine derivatives are influenced by the presence of the fluorine atom, which can affect the molecule's reactivity, stability, and interaction with biological systems. For example, the fluorine atom in 2-fluorobenzylamine creates an intramolecular hydrogen bond that stabilizes one of its conformers and significantly increases the tunneling splitting of amino group motion compared to benzylamine . The synthesis of various fluorobenzylamine derivatives, including triarylphosphonium ions, demonstrates the versatility of these compounds and their potential applications in medical imaging and therapy .

Scientific Research Applications

Selective Oxidation and Synthesis

  • Selective Oxidation : The compound N-Methylbenzylammonium fluorochromate(VI) (MBAFC), synthesized using N-methylbenzylamine, demonstrates selective oxidation of aryl alcohols to their corresponding aldehydes and ketones under mild conditions. This showcases its utility in organic synthesis for achieving specific oxidation states with increased efficiency and ease of work-up when absorbed on silica gel (Kassaee et al., 2004).

  • Ligand in Metal Complexes : The synthesis of a half-sandwich iridium(III) complex containing 3-fluoro-N-methylbenzylamine ligands highlights the compound's role in forming complexes with significant yields. These complexes, confirmed through various spectroscopic methods, suggest potential applications in catalysis and materials science (Kong et al., 2018).

Material Science and Fluorescent Properties

  • Organic-Inorganic Hybrid Materials : The reaction of 3-fluoro-N-methylbenzylamine (FBMA) with PbBr2 in concentrated HBr solution led to the formation of a two-dimensional single-layered organic-inorganic hybrid material [(FBMA)2PbBr4]. This material exhibits a reversible phase transition with intense fluorescent properties, suggesting potential use in optoelectronic applications (Hao et al., 2019).

Medicinal Chemistry Building Blocks

  • Synthesis of cis-3-Fluoropiperidin-4-ol : The first enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol, a valuable building block in medicinal chemistry, employs an enantioselective fluorination technique. This methodology allows for the synthesis of both enantiomers of this compound, which is crucial for the development of chiral pharmaceuticals (Shaw et al., 2013).

Fluorine Chemistry

  • Synthesis of Fluorine-Containing Compounds : A study on the synthesis of fluorine compounds containing isoxazolylamino and phosphonate groups provided insights into the development of compounds with moderate anticancer activity. The structural and bioactivity analyses of these compounds underline the importance of fluorine in enhancing biological activity and pharmaceutical potential (Song et al., 2005).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and causes severe skin burns and eye damage . It can also cause respiratory sensitization and specific target organ toxicity (single exposure), particularly to the respiratory system .

Future Directions

Sigma-Aldrich provides 3-Fluoro-4-methylbenzylamine to early discovery researchers as part of a collection of unique chemicals . This suggests that it may have potential applications in future research and development efforts.

properties

IUPAC Name

(3-fluoro-4-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAJNBJDLZPHNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379118
Record name 3-Fluoro-4-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

261951-67-1
Record name 3-Fluoro-4-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261951-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261951-67-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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